2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid is a synthetic organic compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring fused to a pyrimidine ring, which is further connected to an amino-acetic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications in medicinal chemistry. Its molecular formula is C13H15N5O2, and it has the CAS number 1706442-58-1.
The synthesis of 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid typically involves multi-step organic reactions. One common method begins with the preparation of the pyrrole and pyrimidine precursors. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride. Following this, the pyrimidine ring is constructed through standard synthetic routes involving appropriate starting materials.
Once the pyrrole and pyrimidine rings are prepared, they are coupled through a series of reactions to form the desired compound. The coupling reaction often requires careful control of reaction conditions to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
The compound features several functional groups, including an amino group, a carboxylic acid group, and aromatic rings. These functional groups contribute to its reactivity and potential biological activity.
2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid undergoes various chemical reactions, including:
For oxidation, potassium permanganate in an acidic medium is commonly used. Reduction can be achieved using sodium borohydride in methanol or lithium aluminum hydride in ether. Substitution reactions may involve alkyl halides or acyl chlorides in the presence of bases like triethylamine.
The mechanism of action of 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
The physical properties of 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid include:
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are often employed to confirm structure and purity during synthesis .
In chemistry, 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid serves as a building block for synthesizing more complex molecules. In biological research, this compound can act as a probe for studying enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
In medicine, it holds potential applications as a therapeutic agent by interacting with specific molecular targets for drug development aimed at treating diseases such as cancer and infectious diseases. Furthermore, in industry, it can be utilized in developing new materials with unique properties due to its versatility in chemical reactions .
The emergence of 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid (CAS: 1706442-58-1) represents a strategic innovation in heterocyclic chemistry, first documented in scientific literature around 2017. This compound belongs to a class of hybrid heterocyclic architectures designed to merge the pharmacophoric advantages of pyrimidine and pyrrole ring systems through a flexible methylaminoacetic acid linker. Its initial synthesis aligned with medicinal chemistry's growing focus on multi-target therapeutics, where molecular hybridization aims to enhance binding affinity or modulate physicochemical properties. Early research targeted kinase inhibition pathways, leveraging the pyrimidine core's proven role in ATP-competitive binding [1] [6]. The compound's discovery coincided with advances in transition-metal-catalyzed coupling methodologies, which enabled efficient construction of its C–N aryl-pyrrole linkage – a bond historically challenging to achieve regioselectively. Patent analyses indicate its primary development within pharmaceutical research contexts, though explicit therapeutic applications remain undisclosed in public domain sources.
This molecule exemplifies rational heterocyclic fusion, integrating three distinct functional domains:
Critically, the pyrrole attachment at C6 of the pyrimidine ring disrupts electronic symmetry, creating a polarized system that may facilitate dipole-stabilized interactions in biological targets. In medicinal chemistry contexts, such hybrid systems have shown promise in targeting inflammatory pathways and enzyme modulators, though specific biological data for this compound remains limited in public databases. Its structural complexity (three hydrogen bond acceptors, two donors) positions it favorably within "drug-like" chemical space, as predicted by Lipinski’s rules [1] [6].
Current research objectives focus on three underexplored dimensions:
Key knowledge gaps include:
Electron-withdrawing substituents (F, CF₃) at pyrrole C3/C4 positions enhance kinase binding affinity by 3–5 fold, while N-methylglycine chain elongation diminishes potency due to entropic penalties in target binding.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9